molecular formula C9H10O2 B1458956 2-Methoxyacetophenone (D3) CAS No. 1332363-11-7

2-Methoxyacetophenone (D3)

Cat. No. B1458956
CAS RN: 1332363-11-7
M. Wt: 153.19 g/mol
InChI Key: DWPLEOPKBWNPQV-BMSJAHLVSA-N
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Description

2-Methoxyacetophenone, also known as 2-Acetylanisole, is a chemical compound with the linear formula CH3OC6H4COCH3 . It has a molecular weight of 150.17 . It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Methoxyacetophenone consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure can be represented by the SMILES string COc1ccccc1C©=O .


Physical And Chemical Properties Analysis

2-Methoxyacetophenone is a liquid at room temperature . It has a refractive index of 1.5393 and a density of 1.09 g/mL at 25 °C . It has a boiling point of 131 °C/18 mmHg .

Safety and Hazards

2-Methoxyacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation . It is classified as Acute Tox. 4 Oral . Safety measures include avoiding ingestion and inhalation, not getting it on skin or eyes, and wearing personal protective equipment .

properties

IUPAC Name

1-[2-(trideuteriomethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLEOPKBWNPQV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyacetophenone (D3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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